molecular formula C9H14F3NO B13221650 2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one

2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one

Cat. No.: B13221650
M. Wt: 209.21 g/mol
InChI Key: SXNUJYPWWPQYPT-UHFFFAOYSA-N
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Description

2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one is a synthetic organic compound characterized by a cyclohexyl ring substituted with a trifluoromethyl (-CF₃) group at the 4-position, an amino (-NH₂) group, and a ketone moiety. It is commonly utilized as a hydrochloride salt (CAS RN: 2089255-66-1) in pharmaceutical and chemical research .

Properties

Molecular Formula

C9H14F3NO

Molecular Weight

209.21 g/mol

IUPAC Name

2-amino-1-[4-(trifluoromethyl)cyclohexyl]ethanone

InChI

InChI=1S/C9H14F3NO/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h6-7H,1-5,13H2

InChI Key

SXNUJYPWWPQYPT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)CN)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one typically involves the reaction of 4-(trifluoromethyl)cyclohexanone with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency and yield of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted amino derivatives.

Scientific Research Applications

2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. The amino group can form hydrogen bonds, further influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Key Differences

The compound is compared to analogs with variations in the aromatic/cyclohexyl core, substituents, or functional groups. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties
2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one (Target) Cyclohexyl -CF₃, -NH₂, ketone 249.67 High lipophilicity (logP ~3.2 estimated); potential CNS penetration
2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride Phenyl -CF₃, -NH₂, ketone 237.62 Lower steric bulk; enhanced aromatic π-interactions
2-(Cyclohexylamino)-1-(4-fluorophenyl)ethanone Cyclohexyl + Phenyl -F, -NH-cyclohexyl, ketone 263.32 Mixed aromatic/aliphatic properties; moderate solubility
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea Cyclohexyl -Cl, -NO, urea moiety 271.72 High lipid solubility; rapid degradation in plasma (t₁/₂ ~5 min)

Impact of Structural Variations

Cyclohexyl vs. Aromatic Cores
  • Steric hindrance may reduce binding affinity to flat enzymatic pockets compared to planar aromatic systems .
  • Phenyl Core (e.g., 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride ): Facilitates π-π stacking interactions with biological targets, increasing target affinity in certain contexts. Lower logP (~2.8 estimated) may reduce CNS bioavailability compared to the cyclohexyl analog.
Trifluoromethyl (-CF₃) Substitution
  • The -CF₃ group in the target compound and its phenyl analog enhances metabolic stability by resisting oxidative degradation.
Amino Group Variations
  • The primary amino (-NH₂) group in the target compound contrasts with secondary amines (e.g., ethylamino in corrected ). Primary amines may exhibit faster metabolic clearance but stronger hydrogen-bonding capacity.

Biological Activity

2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one, a compound characterized by its unique trifluoromethyl group, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₉H₁₂F₃N
  • CAS Number : 1557607-19-8
  • Molecular Weight : 201.19 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexylamine with trifluoroacetyl chloride. The reaction conditions can vary, but generally, it is performed under anhydrous conditions to prevent hydrolysis of the trifluoroacetyl moiety.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, a study evaluated the minimum inhibitory concentration (MIC) of related compounds against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that compounds with trifluoromethyl groups often had lower MIC values, indicating higher potency against bacterial strains.

CompoundMIC (μg/mL)Activity Against
This compoundTBDMRSA
Trifluoromethyl derivative A5MRSA
Trifluoromethyl derivative B10MRSA

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was tested against HeLa cells, showing an IC₅₀ value of approximately 9.22 µM after 72 hours of treatment. This suggests that the compound has potential as an anticancer agent.

Cell LineIC₅₀ (µM)Treatment Duration
HeLa9.2272 hours
MCF7TBDTBD
A549TBDTBD

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with bacterial ribosomal function.
  • Cell Membrane Disruption : The hydrophobic nature of the trifluoromethyl group may enhance the ability to disrupt cellular membranes.

Case Studies

Several studies have focused on the biological implications of compounds with similar structures:

  • Study on Antimicrobial Properties : A study published in Nature demonstrated that derivatives with trifluoromethyl groups had enhanced binding affinity to bacterial ribosomes, suggesting a mechanism for their antimicrobial action .
  • Cytotoxicity Against Cancer Cells : Research highlighted in MDPI indicated that certain analogs exhibited significant cytotoxic effects on various cancer cell lines, supporting further investigation into their potential as therapeutic agents .
  • Molecular Docking Studies : Computational studies have shown promising docking scores for this compound against key enzymes involved in cancer metabolism, indicating potential as a lead compound for drug development .

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